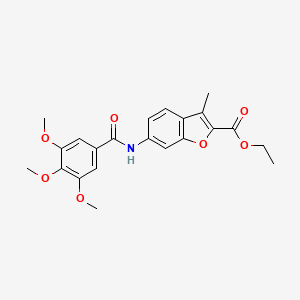

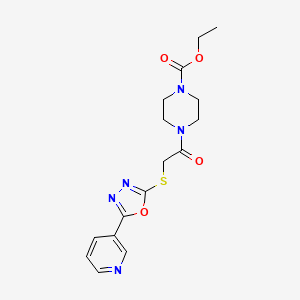

Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . Compounds with a benzofuran core are found in nature and have been shown to possess various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Ethyl 3,4,5-trimethoxybenzoate is a trihydroxybenzoic acid .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For example, Ethyl 3,4,5-trimethoxybenzoylacetate has a molecular weight of 282.29 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For example, Ethyl 3,4,5-trimethoxybenzoylacetate has a molecular weight of 282.29 .Applications De Recherche Scientifique

Anticancer Activity

The compound has shown promise in the field of oncology. A study published in the Russian Journal of Organic Chemistry discusses the synthesis of derivatives tethered to 1,2,3-triazole and their in vitro anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The derivatives exhibited significant activity, suggesting the potential of Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate as a scaffold for developing new anticancer agents .

Synthesis of Novel Derivatives

The versatility of the compound allows for the synthesis of various novel derivatives. These derivatives can be characterized by NMR, mass spectra, and elemental analyses, providing a broad range of applications in chemical research and drug development .

Bioactivity of Benzofuran Derivatives

Benzofuran derivatives are known for their significant cell growth inhibitory effects. Research indicates that substituted benzofurans, like the one , have dramatic anticancer activities across various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Experimental and Theoretical Characterization

The compound can be used for experimental and theoretical characterization studies. This includes analyzing NMR spectra to understand the chemical shifts and structure-activity relationships, which are crucial for designing drugs with targeted therapeutic effects .

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar structural motif with the compound, have been reported to possess a wide range of biological activities. This suggests that Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate could also be explored for its potential in various biological applications .

Antimicrobial and Anti-inflammatory Activities

The structural backbone of the compound, which includes the benzofuran and trimethoxycinnamamide groups, has been associated with antioxidant, anti-inflammatory, and antimicrobial activities. This opens up research possibilities in the development of new treatments for infectious and inflammatory diseases .

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate” is not known, benzofuran derivatives have been shown to have various biological activities .

Propriétés

IUPAC Name |

ethyl 3-methyl-6-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-6-29-22(25)19-12(2)15-8-7-14(11-16(15)30-19)23-21(24)13-9-17(26-3)20(28-5)18(10-13)27-4/h7-11H,6H2,1-5H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVJXXRBSFLTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2780126.png)

![2-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780128.png)

![Pyridin-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2780129.png)

![9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2780132.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2780138.png)

![N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780143.png)